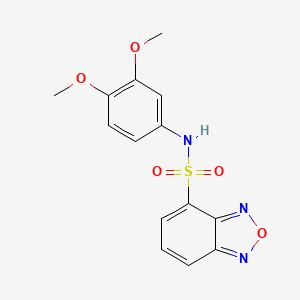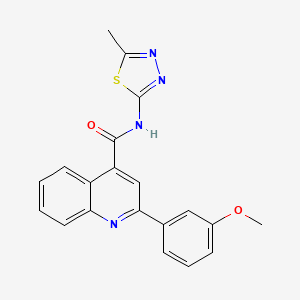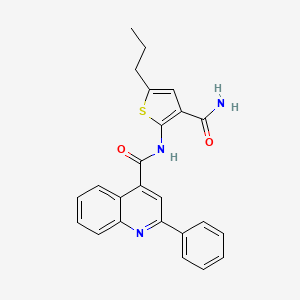![molecular formula C22H18Cl2N2O7S B11116391 3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a furylcarbonyl group, a morpholinosulfonyl group, and a dichlorobenzoate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of the furylcarbonyl amine derivative, followed by its coupling with a dichlorobenzoate derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoates, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE: shares similarities with other compounds containing furylcarbonyl, morpholinosulfonyl, and dichlorobenzoate groups.
Other similar compounds: include derivatives of benzoates and sulfonamides with varying substituents.
Uniqueness
The uniqueness of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18Cl2N2O7S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[3-(furan-2-carbonylamino)phenyl] 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H18Cl2N2O7S/c23-17-13-18(24)20(34(29,30)26-6-9-31-10-7-26)12-16(17)22(28)33-15-4-1-3-14(11-15)25-21(27)19-5-2-8-32-19/h1-5,8,11-13H,6-7,9-10H2,(H,25,27) |
InChI Key |
PJXZWXCZVXRJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11116314.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11116321.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yl)acetohydrazide](/img/structure/B11116328.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11116340.png)
![4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11116343.png)


![3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11116356.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116365.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11116381.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11116387.png)
